Thiourea, N-[(4-fluorophenyl)methyl]-N'-(2-hydroxyethyl)-
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Overview
Description
Thiourea, N-[(4-fluorophenyl)methyl]-N’-(2-hydroxyethyl)- is an organosulfur compound with the molecular formula C10H13FN2OS It is a derivative of thiourea, where the hydrogen atoms are substituted with a 4-fluorophenylmethyl group and a 2-hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-[(4-fluorophenyl)methyl]-N’-(2-hydroxyethyl)- typically involves the reaction of 4-fluorobenzylamine with thiourea in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-[(4-fluorophenyl)methyl]-N’-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiourea, N-[(4-fluorophenyl)methyl]-N’-(2-hydroxyethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thiourea, N-[(4-fluorophenyl)methyl]-N’-(2-hydroxyethyl)- involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s fluorophenyl group enhances its binding affinity to certain biological targets, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-[(4-fluorophenyl)methyl]-N’-2-propenyl-
- N-(4-bromophenyl)thiourea
- N-Ethylthiourea
- N,N’-Diphenylthiourea
Uniqueness
Thiourea, N-[(4-fluorophenyl)methyl]-N’-(2-hydroxyethyl)- is unique due to the presence of both a fluorophenyl group and a hydroxyethyl group. This combination enhances its chemical reactivity and biological activity compared to other thiourea derivatives. The fluorophenyl group increases its lipophilicity, improving its ability to interact with hydrophobic biological targets.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-hydroxyethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2OS/c11-9-3-1-8(2-4-9)7-13-10(15)12-5-6-14/h1-4,14H,5-7H2,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGRMQZXCUZNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NCCO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431853 |
Source
|
Record name | Thiourea, N-[(4-fluorophenyl)methyl]-N'-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61290-32-2 |
Source
|
Record name | Thiourea, N-[(4-fluorophenyl)methyl]-N'-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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